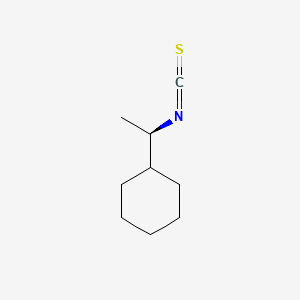

(R)-(-)-1-Cyclohexylethyl isothiocyanate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-(-)-1-Cyclohexylethyl isothiocyanate is an organic compound that belongs to the isothiocyanate family. Isothiocyanates are characterized by the functional group -N=C=S, which is known for its reactivity and diverse applications in various fields, including chemistry, biology, and medicine. This compound is particularly interesting due to its chiral nature, meaning it has a specific three-dimensional arrangement that can influence its reactivity and interactions with biological molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-1-Cyclohexylethyl isothiocyanate typically involves the reaction of primary amines with carbon disulfide, followed by the reaction of the intermediate dithiocarbamates with desulfurating agents such as T3P (propane phosphonic acid anhydride) . Another method involves the use of isocyanides, elemental sulfur, and amines in a multicomponent reaction . These reactions are often carried out under moderate heating and in the presence of benign solvents like Cyrene™ or γ-butyrolactone .

Industrial Production Methods

Industrial production of isothiocyanates, including ®-(-)-1-Cyclohexylethyl isothiocyanate, often employs large-scale reactions using primary amines and thiophosgene or its derivatives. These methods are optimized for high yield and purity, with purification steps such as column chromatography being used to ensure the final product’s quality .

化学反应分析

Types of Reactions

®-(-)-1-Cyclohexylethyl isothiocyanate undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form sulfoxides or sulfones.

Reduction: Can be reduced to amines or other derivatives.

Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thioureas, respectively

Common Reagents and Conditions

Common reagents used in these reactions include tertiary amines, metal salts (such as tin, iron, and mercury), and strong oxidizers or reducing agents . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include substituted ureas, carbamates, and thioureas, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

科学研究应用

®-(-)-1-Cyclohexylethyl isothiocyanate has a wide range of applications in scientific research:

作用机制

The mechanism of action of ®-(-)-1-Cyclohexylethyl isothiocyanate involves its ability to react with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, leading to various biological effects. For example, it can activate antioxidant proteins such as NQO1 and glutathione-S-transferase, which play a role in cellular defense mechanisms . Additionally, it can inhibit the growth of bacteria and cancer cells by disrupting key metabolic pathways .

相似化合物的比较

®-(-)-1-Cyclohexylethyl isothiocyanate can be compared with other isothiocyanates such as phenyl isothiocyanate, sulforaphane, and 4-[(α-L-rhamnosyloxy) benzyl] isothiocyanate . While all these compounds share the reactive -N=C=S group, they differ in their specific structures and biological activities. For instance, sulforaphane is well-known for its potent anti-cancer properties, whereas phenyl isothiocyanate is commonly used in peptide sequencing . The unique chiral nature of ®-(-)-1-Cyclohexylethyl isothiocyanate may confer distinct reactivity and selectivity in its interactions with biological targets.

Conclusion

®-(-)-1-Cyclohexylethyl isothiocyanate is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development across multiple disciplines.

生物活性

(R)-(-)-1-Cyclohexylethyl isothiocyanate is an organic compound belonging to the isothiocyanate family, characterized by the functional group -N=C=S. This compound has garnered attention due to its potential biological activities, particularly in the fields of proteomics and cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅NS

- Molecular Weight : 169.29 g/mol

- Functional Group : Isothiocyanate (-N=C=S)

- Chirality : The compound exhibits chiral properties, which may influence its interactions with biological targets.

This compound primarily acts as a cysteine-modifying agent. It reacts specifically with the thiol group of cysteine residues in proteins, forming stable covalent bonds. This alkylation can facilitate the enrichment of proteins containing targeted cysteine residues, which is valuable for studying protein-protein interactions and identifying proteins associated with specific cellular processes.

Isothiocyanates are known to modulate the expression and activity of biotransformation enzymes involved in the metabolism and elimination of xenobiotics. This property may contribute to their potential protective effects against carcinogens.

Anticancer Activity

Isothiocyanates, including this compound, have shown promise in anticancer research. They may induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of Cell Proliferation : Studies indicate that isothiocyanates can inhibit the growth of various cancer cell lines.

- Induction of Apoptosis : They may activate apoptotic pathways, leading to programmed cell death in malignant cells.

For example, a study demonstrated that this compound exhibited significant cytotoxic effects against human cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. Isothiocyanates generally exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Synthesis Methods

Several methods exist for synthesizing this compound, including:

- Direct Reaction of Isocyanates : Reacting cyclohexyl ethyl amine with carbon disulfide followed by hydrolysis.

- Using Thiourea Derivatives : The compound can be synthesized from thiourea derivatives through a series of reactions involving halogenated compounds.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzyl Isothiocyanate | Aromatic ring with -N=C=S | Strong antimicrobial properties |

| Allyl Isothiocyanate | Aliphatic chain with -N=C=S | Exhibits potent anticancer activity |

| Phenethyl Isothiocyanate | Aromatic ring with ethyl group | Potentially less reactive than aliphatic counterparts |

The differences in structure among these compounds influence their reactivity and biological activity, with this compound's unique cyclohexyl structure contributing to its distinct properties compared to its analogs.

Case Studies and Research Findings

Recent studies have explored various applications and effects of this compound:

- Proteomic Applications : Research indicates its utility in proteomic workflows for studying protein interactions via cysteine modification.

- Cancer Research : In vitro studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis through modulation of signaling pathways.

- Antimicrobial Studies : Investigations into its antimicrobial efficacy revealed significant activity against several bacterial strains, indicating potential therapeutic applications.

属性

IUPAC Name |

[(1R)-1-isothiocyanatoethyl]cyclohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMWHCFHXACMCZ-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCCCC1)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。